6-benzyl-2-[(3-methoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have been studied for various applications, especially in the medicinal field . They are often used as building blocks in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through various methods. One common method involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds . Another method involves the functionalization of [1,2,4]triazolo[1,5-a]pyrimidines using substituted ethynylmagnesium bromides via elimination and oxidation pathways of hydrogen nucleophilic substitution .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using various techniques such as Fourier transform infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule. For instance, they can undergo reactions with various bifunctional compounds to form novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines .Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines can vary greatly depending on their specific structure and the biological target they interact with. For instance, some [1,2,4]triazolo[1,5-a]pyrimidin-7-one compounds have been found to be potent SARS-CoV-2 Main protease inhibitors, which could make them potential COVID-19 drug candidates .
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidine class of compounds has potential for further exploration in various fields, especially in medicinal chemistry. Their potential as SARS-CoV-2 Main protease inhibitors suggests they could be valuable in the development of new treatments for COVID-19 . Additionally, their use as building blocks in the synthesis of more complex molecules opens up a wide range of possibilities for future research .
Properties
IUPAC Name |
6-benzyl-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-18(12-15-7-4-3-5-8-15)19(27)26-21(23-14)24-20(25-26)22-13-16-9-6-10-17(11-16)28-2/h3-11H,12-13H2,1-2H3,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZNKIYLVVWLEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC(=CC=C3)OC)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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